1,7-dicyclopropyl-1H-indole-3-carbaldehyde
Overview
Description
1,7-Dicyclopropyl-1H-indole-3-carbaldehyde is a derivative of indole-3-carbaldehyde, a compound known for its significant role in the synthesis of biologically active molecules. This compound is characterized by the presence of two cyclopropyl groups attached to the indole ring, which can influence its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dicyclopropyl-1H-indole-3-carbaldehyde typically involves the cyclopropanation of indole derivatives. One common method is the reaction of indole-3-carbaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1,7-Dicyclopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nitrating agents (e.g., HNO3), halogenating agents (e.g., Br2, Cl2).
Major Products Formed
Oxidation: 1,7-dicyclopropyl-1H-indole-3-carboxylic acid.
Reduction: 1,7-dicyclopropyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
1,7-Dicyclopropyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and biologically active molecules.
Biology: It is used in the study of indole-based biochemical pathways and interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,7-dicyclopropyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropyl groups may influence the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1,7-Dimethyl-1H-indole-3-carbaldehyde: Similar structure but with methyl groups instead of cyclopropyl groups.
1H-Indole-3-carbaldehyde: Lacks the cyclopropyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
Uniqueness
1,7-Dicyclopropyl-1H-indole-3-carbaldehyde is unique due to the presence of cyclopropyl groups, which can significantly impact its chemical reactivity and biological activity. These groups can enhance the compound’s stability and influence its interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,7-dicyclopropylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-9-11-8-16(12-6-7-12)15-13(10-4-5-10)2-1-3-14(11)15/h1-3,8-10,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMOEMGSUSIQJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC3=C2N(C=C3C=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257371 | |
Record name | 1,7-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-61-0 | |
Record name | 1,7-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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